

What is the chemical structure of Pterocarpadiol C?

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Pterocarpadiol C: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, spectroscopic properties, and isolation of **Pterocarpadiol C**. While direct biological activity for this compound has not yet been reported, this document also explores its potential therapeutic relevance based on its chemical class and proposes a hypothetical mechanism of action.

Core Chemical Information

Pterocarpadiol C is a rare isoflavonoid belonging to the 6a,11b-dihydroxypterocarpan class.[1] [2] It was first isolated from the twigs and leaves of the plant Derris robusta.[1][3] Its molecular formula has been established as C₁₆H₁₄O₇ through high-resolution electrospray ionization mass spectrometry (HRESIMS).[1]



Property	Value	
IUPAC Name	(1S,12R,13S)-1,13-dihydroxy-5,7,11,19- tetraoxapentacyclo[10.8.0.0 ² ,1 ⁰ .0 ⁴ ,8.0 ¹³ ,18]icosa- 2,4(8),9,17-tetraen-16-one	
Molecular Formula	C16H14O7	
Molecular Weight	318.28 g/mol	
CAS Number	2055882-22-7	
SMILES	C1CC2(C3C(COC2=CC1=O) (C4=CC5=C(C=C4O3)OCO5)O)O	
Structural Class	6a,11b-Dihydroxypterocarpan	

Structural Elucidation and Spectroscopic Data

The structure of **Pterocarpadiol C** was determined through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and HRESIMS. The key quantitative data is summarized below.

2.1. Mass Spectrometry

High-resolution mass spectrometry was crucial in establishing the molecular formula of **Pterocarpadiol C**.

Parameter	Value	
Ionization Mode	ESI (positive)	
Measured m/z	341.0620 [M+Na]+	
Calculated m/z	341.0632 for C16H14O7Na	

2.2. Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data for **Pterocarpadiol C** were recorded in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).



Position	¹³ C (δ, ppm)	¹ Η (δ, ppm, multiplicity, J in Hz)
1	196.5	-
2	129.2	6.83 (1H, d, 10.0)
3	145.8	6.09 (1H, d, 10.0)
4	40.8	2.64 (1H, td, 13.9, 4.5, Hβ) 2.03 (1H, ddd, 13.9, 5.0, 2.0, Hα)
4a	102.7	-
6	68.6	4.68 (1H, d, 10.0, Hα) 4.39 (1H, d, 10.6, Hβ)
6a	92.5	-
6b	158.4	-
7	104.2	6.56 (1H, dd, 8.0, 2.0)
8	110.1	6.81 (1H, d, 8.0)
9	143.5	-
10	147.2	-
10a	116.5	-
11a	49.3	4.73 (1H, s)
11b	87.8	-
OCH ₂ O	101.2	5.91 (1H, d, 1.0) 5.89 (1H, d, 1.0)

Data sourced from the primary literature on the isolation of Pterocarpadiols A-D.

Experimental Protocols

3.1. Isolation of Pterocarpadiol C







The following protocol outlines the general procedure for the isolation of **Pterocarpadiol C** from Derris robusta.

- Extraction: The air-dried and powdered twigs and leaves of Derris robusta are extracted with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude ethanol extract.
- Fractionation: The crude extract is suspended in water and partitioned sequentially with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on polarity.
- Chromatography:
 - The ethyl acetate fraction, which contains **Pterocarpadiol C**, is subjected to column chromatography on a silica gel column.
 - Elution is performed using a gradient of chloroform-methanol.
 - Fractions containing the target compound are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and preparative thin-layer chromatography (TLC) to yield pure **Pterocarpadiol C**.



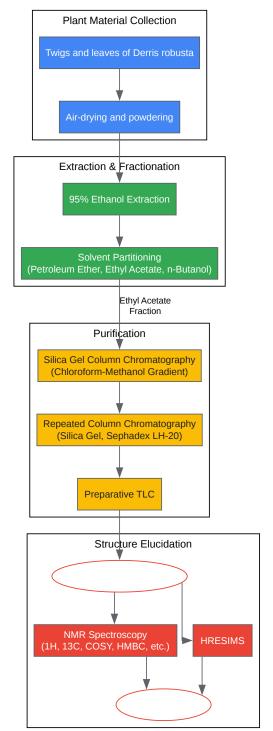


Figure 1. Isolation and Structure Elucidation Workflow for Pterocarpadiol C

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Workflow for isolating and identifying Pterocarpadiol C.



3.2. Structure Elucidation Methodology

- NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC, ROESY) spectra are recorded on a Bruker spectrometer. Chemical shifts are referenced to the solvent signals (DMSO-d₆).
- Mass Spectrometry: High-resolution electrospray ionization mass spectra (HRESIMS) are obtained on a mass spectrometer (e.g., Shimadzu LC-IT-TOF) to determine the precise mass and molecular formula.

Biological Activity and Potential Signaling Pathways

As of this writing, there is a notable absence of published studies investigating the specific biological or pharmacological activities of **Pterocarpadiol C**. However, the broader chemical class of pterocarpans is known to possess a range of biological properties, including significant anti-inflammatory effects.

Many isoflavonoids and pterocarpans exert their anti-inflammatory effects by modulating key signaling pathways. One of the most critical pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.

4.1. Hypothetical Anti-Inflammatory Mechanism of Action

Based on the known activities of related pterocarpans, it is hypothesized that **Pterocarpadiol C** could exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In an unstimulated cell, NF-κB is sequestered in the cytoplasm by an inhibitor protein called IκBα. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes (e.g., COX-2, iNOS, and various cytokines).

A potential mechanism for **Pterocarpadiol C** would be the inhibition of IKK activation or the prevention of $I\kappa B\alpha$ phosphorylation, thereby keeping NF- κB inactive in the cytoplasm and suppressing the inflammatory cascade.



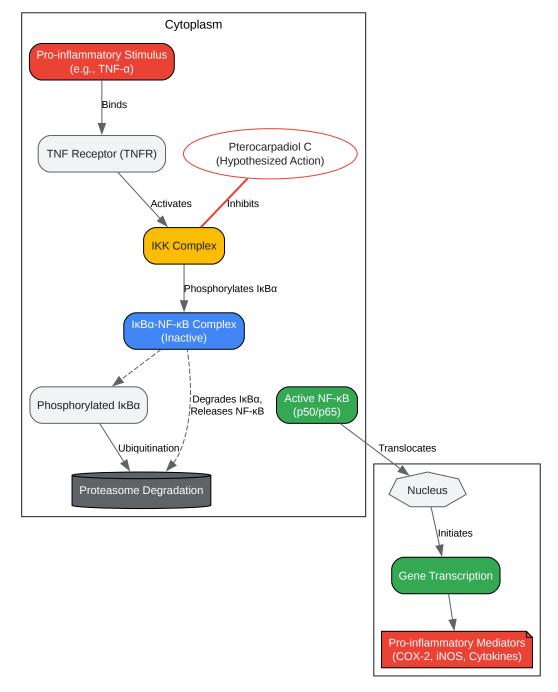


Figure 2. Hypothetical Anti-Inflammatory Signaling Pathway for Pterocarpadiol C

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Potential mechanism of **Pterocarpadiol C** via NF-kB inhibition.



Future Directions

The unique 6a,11b-dihydroxylation pattern of **Pterocarpadiol C** makes it a compound of significant interest for further investigation. Future research should focus on:

- Bioactivity Screening: Comprehensive screening of Pterocarpadiol C against various cancer cell lines and in models of inflammation, microbial infection, and oxidative stress.
- Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by Pterocarpadiol C.
- Synthetic Approaches: Development of synthetic or semi-synthetic routes to produce **Pterocarpadiol C** and its analogs to enable more extensive biological evaluation.

This document serves as a foundational resource for researchers interested in the chemistry and potential pharmacology of **Pterocarpadiol C**.

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